![molecular formula C16H17N5O B1203988 N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1203988.png)
N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine is a member of pyrazoles and a ring assembly.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives, which include N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine, have been studied for their antimicrobial properties. Notably, certain compounds in this class have demonstrated moderate to outstanding activity against various bacteria and fungi, such as Streptococcus pneumonia, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus fumigatus, and Candida albicans (El-sayed et al., 2017).
Anticancer Activity
Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine, has shown potential anticancer effects. Some synthesized compounds exhibited significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, making them of interest in cancer research (Abdellatif et al., 2014).
Antiviral and Anti-inflammatory Properties
Pyrazolo[3,4-d]pyrimidines have been evaluated for their antiviral activities, particularly against enteroviruses. Certain derivatives have shown high effectiveness in inhibiting enterovirus replication at nanomolar concentrations (Chern et al., 2004). Additionally, these compounds have been investigated for potential anti-inflammatory effects, as indicated by their ability to inhibit adenosine deaminase, a key enzyme in inflammatory processes (La Motta et al., 2009).
Antioxidant Activity
Some heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have demonstrated antioxidant activity. This suggests potential applications in areas where oxidative stress is a factor, such as neurodegenerative diseases and aging (El‐Mekabaty, 2015).
Antiamoebic Activity
Pyrazolo[3,4-d]pyrimidine analogues have been synthesized and tested for their antiamoebic activity against strains of Entamoeba histolytica. Some compounds showed better inhibitory activity than the reference drug metronidazole, indicating potential as antiparasitic agents (Siddiqui et al., 2012).
Propiedades
Fórmula molecular |
C16H17N5O |
|---|---|
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N5O/c1-2-5-12(6-3-1)21-16-14(10-20-21)15(18-11-19-16)17-9-13-7-4-8-22-13/h1-3,5-6,10-11,13H,4,7-9H2,(H,17,18,19) |
Clave InChI |
TVPJXDKGYSDAKK-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
SMILES canónico |
C1CC(OC1)CNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




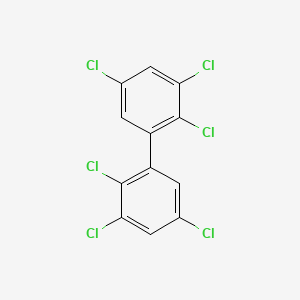
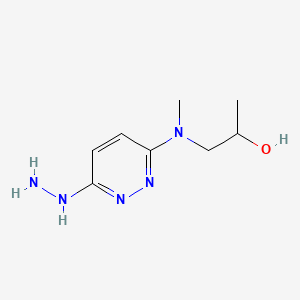
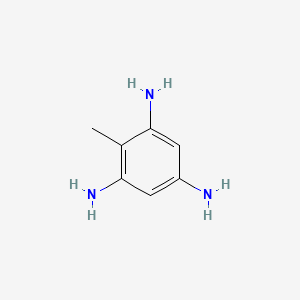

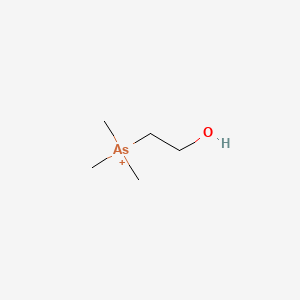
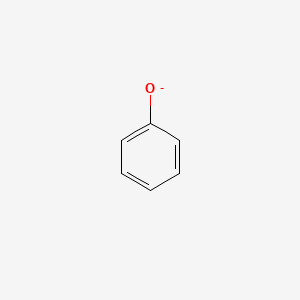
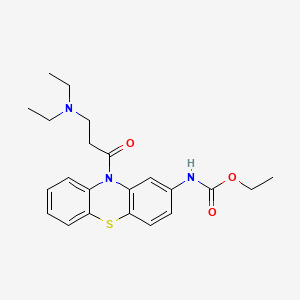
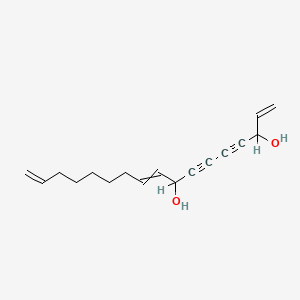
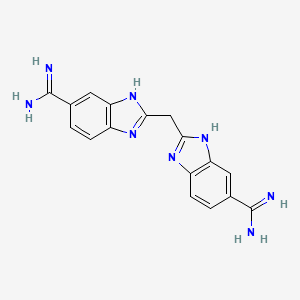
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide](/img/structure/B1203923.png)
![2-Amino-N-{5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B1203924.png)

